REACTION_CXSMILES
|
[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH:15]=[C:16](Cl)[CH3:17])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Cl.C(=O)([O-])O.[Na+]>O1CCCC1.O>[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([C:15]#[C:16][CH3:17])[N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|
|
Name
|
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C=C(C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring in a nitrogen gas atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to -10°
|
Type
|
ADDITION
|
Details
|
dropwise added
|
Type
|
STIRRING
|
Details
|
at a temperature of from -8° to -12° C., and the mixture was stirred at -15° C. for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Then, the mixture was extracted with 70 ml of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The toluene layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 93.2% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |